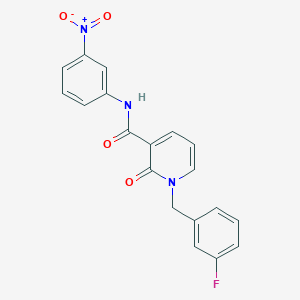

1-(3-氟苄基)-N-(3-硝基苯基)-2-氧代-1,2-二氢吡啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions and the use of various reagents and catalysts. In the case of tri(o-fluorobenzyl)tin esters of heteroaromatic carboxylic acids, the synthesis was achieved by reacting tri(o-fluorobenzyl)tin chloride with sodium salts of heteroaromatic carboxylic acids in a 1:1 stoichiometry. This reaction yielded a series of complexes with different heteroaromatic substituents, such as furanyl, thiophenyl, and pyridinyl groups . Similarly, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide involved a condensation reaction between 4-fluoro-2-isocyanato-1-methylbenzene and 4-morpholino-1H-indazol-3-amine, which itself was prepared from 2,6-difluorobenzonitrile through amination and cyclization steps .

Molecular Structure Analysis

The molecular structure of compounds is crucial for understanding their properties and reactivity. For instance, the crystal structures of tri(o-fluorobenzyl)tin esters of 4-pyridinecarboxylic acid and 3-pyridinecarboxylic acid revealed a trigonal bipyramidal structure around the tin atom, which was coordinated with the nitrogen atom of the pyridine ring from the carboxylate group. This coordination led to the formation of a one-dimensional linear polymer . The crystal structure of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was also determined, providing insights into the arrangement of atoms and the overall geometry of the molecule .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are indicative of their potential reactivity in other contexts. For example, the use of triphenyl phosphite and pyridine as condensing agents in the synthesis of aromatic polyamides containing ether and bulky fluorenylidene groups suggests a high reactivity towards nucleophilic substitution reactions . The condensation reactions used in the synthesis of the indazole derivative also imply a potential for further functionalization of the molecule, which could be exploited in the development of new compounds with antitumor activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these synthesized compounds are diverse and depend on their molecular structure. The solubility of the aromatic polyamides in organic solvents like NMP, DMAc, DMF, and m-cresol, as well as their ability to form transparent, flexible, and tough films, is noteworthy . The thermal stability of these polyamides, with glass transition temperatures ranging from 200 to 303°C and no significant weight loss up to 450°C, is also significant . The antitumor activity of the indazole derivative, as evidenced by its ability to inhibit the proliferation of some cancer cell lines, is a critical property that could have therapeutic implications .

科学研究应用

合成和表征

该化合物属于受合成和表征研究约束的更广泛的化学品类别,以探索其性质和潜在应用。例如,对类似化合物进行的研究集中于合成具有独特结构特征(例如醚和芴亚甲基基团)的新型芳香族聚酰胺,以研究其溶解度、成膜能力和热稳定性。这些研究突出了该化合物在开发具有特定所需性质的材料中的相关性,包括高耐热性和在有机溶剂中的溶解性 (Hsiao, Yang, & Lin, 1999).

药物研究

在药物研究中,已经研究了相关化合物作为治疗各种疾病的抑制剂的潜力。例如,已经研究了二羟基嘧啶-4-甲酰胺对 HIV 整合酶(人类免疫缺陷病毒复制所需的关键酶)的有效抑制,突出了这些化合物的潜在治疗应用 (Pace et al., 2007).

材料科学

在材料科学领域,对具有相似结构的化合物的研究导致了 Met 激酶超家族的选择性和口服有效抑制剂的开发,证明了该化合物在靶向特定生物途径以用于治疗目的的效用 (Schroeder et al., 2009).

催化和化学反应

研究还扩展到在催化和化学反应中使用相关化合物,旨在了解其反应性和作为催化剂或反应物合成新化学实体的潜力。其中包括基于双(醚-羧酸)或源自叔丁基氢醌的二醚胺的芳香族聚酰胺的合成研究,探索该化合物在制造具有高热稳定性和在有机溶剂中溶解性的聚合物中的应用 (Yang, Hsiao, & Yang, 1999).

未来方向

属性

IUPAC Name |

1-[(3-fluorophenyl)methyl]-N-(3-nitrophenyl)-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN3O4/c20-14-5-1-4-13(10-14)12-22-9-3-8-17(19(22)25)18(24)21-15-6-2-7-16(11-15)23(26)27/h1-11H,12H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRGWWLMSCGKXFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-fluorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(2-fluorophenoxy)propanamide](/img/structure/B2540680.png)

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2540681.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyloxane-4-carboxamide](/img/structure/B2540683.png)

![1-benzyl-N-cyclohexyl-N-ethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2540684.png)

![1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2540686.png)

![2,4-dichloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2540688.png)

![2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2540690.png)

![2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2540692.png)

![N-(3,4-dimethoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2540693.png)

![4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-yl acetate](/img/structure/B2540695.png)

![6-(2,5-Dimethoxyphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2540697.png)